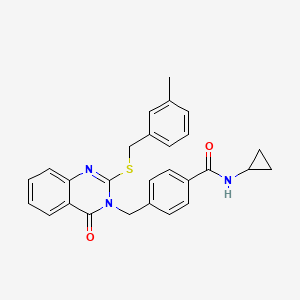

![molecular formula C23H20N2O5S B2373671 3-(4-(苯并[d]噻唑-2-氧基)哌啶-1-羰基)-8-甲氧基-2H-色烯-2-酮 CAS No. 1251697-58-1](/img/structure/B2373671.png)

3-(4-(苯并[d]噻唑-2-氧基)哌啶-1-羰基)-8-甲氧基-2H-色烯-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzothiazole and piperidine are key heterocyclic molecules prevalent in many bioactive compounds as well as in synthetic drugs . They are found in the core of various drugs as well as natural products .

Synthesis Analysis

A simple, efficient, and eco-friendly protocol has been developed for the synthesis of novel benzothiazole derivatives using a one-pot C–C and C–N bond forming strategy from the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole and aromatic aldehydes in aqueous solvent without using any metal catalyst .Molecular Structure Analysis

The structure of similar compounds was analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound often are linked to its pharmacokinetic and metabolic behaviors in the body .科学研究应用

新型衍生物的合成

一种新型的3-((苯并[d]噻唑-2-胺基)(4-甲氧基苯基)甲基)-4-羟基-1-甲基喹啉-2(1H)-酮衍生物合成方法已被开发 . 该合成方法利用一锅法C–C和C–N键形成策略,从4-羟基-1-甲基喹啉-2(1H)-酮、2-氨基苯并噻唑和芳香醛反应 .

抗氧化活性

噻唑衍生物,包括具有苯并[d]噻唑-2-基的衍生物,已被发现具有抗氧化活性 . 这使得它们有可能用于治疗由氧化应激引起的疾病。

镇痛活性

噻唑衍生物也被发现具有镇痛(止痛)特性 . 这表明它们在疼痛管理方面的潜在应用。

抗炎活性

含有噻唑环的化合物已被发现具有抗炎活性 . 这表明它们在治疗炎症性疾病方面的潜在应用。

抗菌活性

噻唑衍生物已被发现具有抗菌特性 . 这表明它们在治疗各种细菌感染方面的潜在应用。

抗真菌活性

含有噻唑环的化合物已被发现具有抗真菌活性 . 这表明它们在治疗真菌感染方面的潜在应用。

抗病毒活性

噻唑衍生物已被发现具有抗病毒特性 . 这表明它们在治疗病毒感染方面的潜在应用。

抗癌活性

含有噻唑环的化合物已被发现具有抗癌活性 . 体外抗增殖评价表明,大多数化合物对四种人类癌细胞系表现出强烈的细胞毒性 . 这表明它们在癌症治疗方面的潜在应用。

作用机制

Target of Action

The compound, also known as 3-[4-(1,3-benzothiazol-2-yloxy)piperidine-1-carbonyl]-8-methoxy-2H-chromen-2-one, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They act against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the synthesis of the cell wall of Mycobacterium tuberculosis, leading to the bacterium’s death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell wall biosynthesis of Mycobacterium tuberculosis . By inhibiting the enzyme DprE1, the compound prevents the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption in the cell wall synthesis leads to the death of the bacterium .

Pharmacokinetics

The compound’s bioavailability would be influenced by these properties, as well as its metabolic stability and elimination rates .

Result of Action

The primary result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the cell wall synthesis, the compound causes the death of the bacterium, thereby exhibiting its anti-tubercular activity .

未来方向

生化分析

Biochemical Properties

The biochemical properties of 3-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one are largely influenced by the presence of the benzothiazole ring. Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

Cellular Effects

Given the known biological activities of benzothiazole derivatives, it is possible that this compound could influence cell function through impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzothiazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

3-[4-(1,3-benzothiazol-2-yloxy)piperidine-1-carbonyl]-8-methoxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O5S/c1-28-18-7-4-5-14-13-16(22(27)30-20(14)18)21(26)25-11-9-15(10-12-25)29-23-24-17-6-2-3-8-19(17)31-23/h2-8,13,15H,9-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSPEBWNBGMBPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(CC3)OC4=NC5=CC=CC=C5S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Phenoxy-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2373589.png)

![N-{3-[(2-methylpropyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B2373595.png)

![2-bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2373599.png)

![Copper;6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane](/img/no-structure.png)

![4-[5-(1-benzoylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2373611.png)